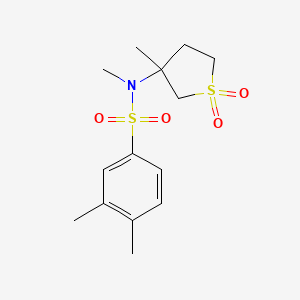
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21NO4S2 and its molecular weight is 331.45. The purity is usually 95%.
The exact mass of the compound N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
The compound’s unique structure suggests potential antibacterial and antimicrobial activity. Researchers have investigated its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting cell membranes, it could serve as a novel antibiotic or antiseptic agent .
Anti-Inflammatory Activity
Inflammation plays a crucial role in many diseases, from arthritis to cardiovascular disorders. Preliminary studies indicate that our compound may possess anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, cytokine production, and tissue damage. Further investigations are needed to validate its therapeutic potential .
Antitumor and Anticancer Effects
Compounds with diverse structures often exhibit antitumor activity. Our compound’s sulfonamide and heterocyclic moieties might interact with cancer cells, affecting their proliferation, apoptosis, or angiogenesis. Researchers have tested it against specific cancer cell lines, and its potential as an adjunct therapy warrants further exploration .
Antidiabetic Potential
Given the global rise in diabetes cases, identifying new antidiabetic agents is crucial. Our compound’s unique structure could influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers have studied its effects on glucose uptake, insulin secretion, and related pathways. Clinical trials may reveal its utility in managing diabetes .
Antioxidant Activity
Oxidative stress contributes to aging, neurodegenerative diseases, and other health issues. The compound’s aromatic rings and sulfur-containing group suggest antioxidant properties. Studies have assessed its ability to scavenge free radicals, protect cellular components, and mitigate oxidative damage. Further mechanistic investigations are necessary .
Ulcerogenic and Gastroprotective Effects
The compound’s sulfonamide moiety could interact with gastric mucosa, affecting ulcer formation and healing. Researchers have explored its gastroprotective potential against induced ulcers. Understanding its mechanisms—such as modulating prostaglandins or enhancing mucosal defense—may lead to novel treatments for gastrointestinal disorders .
For additional details, you can refer to the review article on imidazole-containing compounds . If you’d like further exploration of other applications, feel free to ask! 😊
Propriétés
IUPAC Name |
N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-5-6-13(9-12(11)2)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUARAMLRRVJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

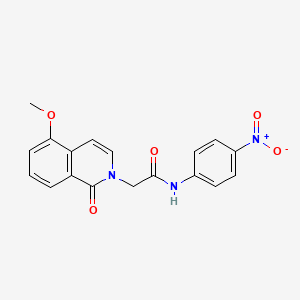
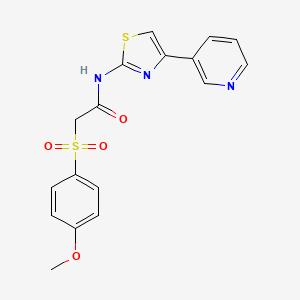
![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)

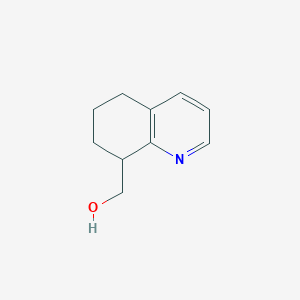
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
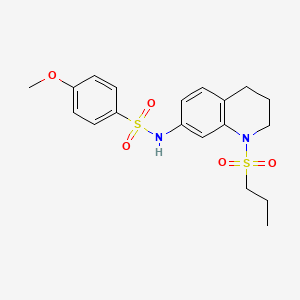

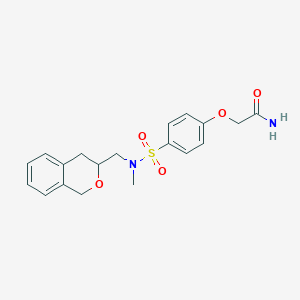
![N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2589255.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![N-(3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2589265.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2589266.png)